molecular formula C44H81N3O15P2 B1217531 Ara-cdp-dipalmitin CAS No. 63357-80-2

Ara-cdp-dipalmitin

Cat. No.: B1217531
CAS No.: 63357-80-2
M. Wt: 954.1 g/mol
InChI Key: ITYHVANGBZMQML-AAUVIOTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ara-cdp-dipalmitin, a phospholipid-nucleoside conjugate, is a lipophilic prodrug of the antileukemic agent 1-beta-D-arabinofuranosylcytosine (ara-C) . It was designed to improve the therapeutic efficacy of ara-C by enhancing its cellular uptake and retention . As a diphosphate-dipalmitin derivative, this compound acts as a precursor that is metabolized within cells to release the active nucleoside, thereby functioning as a sustained-release reservoir for ara-C . In biological evaluations, the L- and DL-isomers of Ara-cdp-dipalmitin have shown significant promise as prodrugs. In vivo studies against L1210 lymphoid leukemia in mice demonstrated that these isomers were much more effective than ara-C itself, producing a significant increase in life span (>400%) and resulting in long-term survivors . This enhanced in vivo efficacy against a partially ara-C resistant L1210 subline highlights its potential for overcoming certain forms of drug resistance . The mechanism of action for such lipophilic prodrugs involves bypassing altered membrane transport, a common resistance mechanism, and potentially leading to prolonged DNA synthesis inhibition compared to the parent drug ara-C . Researchers value Ara-cdp-dipalmitin for investigating novel chemotherapeutic strategies, particularly for studying ways to circumvent resistance to nucleoside analogs in leukemia and solid tumor models.

Properties

CAS No.

63357-80-2

Molecular Formula

C44H81N3O15P2

Molecular Weight

954.1 g/mol

IUPAC Name

[3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C44H81N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52)/t36?,37-,41-,42+,43-/m1/s1

InChI Key

ITYHVANGBZMQML-AAUVIOTLSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1 beta-D-arabinofuranosylcytosine 5'-diphosphate-L-1,2 dipalmitin
ARA-CDP-dipalmitin

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Ara Cdp Dipalmitin and Analogs

Historical and Early Synthetic Routes to Ara-CDP-Dipalmitin

Early synthetic efforts for CDP-diacylglycerols laid the groundwork for more advanced techniques, often facing significant challenges in achieving high yields and purity.

Initial Approaches and Associated Methodological Challenges

Initial synthetic routes for CDP-diacylglycerols typically involved the chemical coupling of a diacylglycerol moiety with cytidine (B196190) monophosphate (CMP) or cytidine triphosphate (CTP) activated forms. A common strategy involved the activation of CMP, for instance, using morpholidate chemistry, to react with phosphatidic acid (PA) to form CDP-diacylglycerol umich.edu. Alternatively, CDP-diacylglycerol synthase (CDS) enzymes were utilized to catalyze the reaction between PA and CTP frontiersin.orgumich.edunih.gov.

Methodological challenges in these early approaches included:

Purity Issues: Side reactions and incomplete conversions resulted in complex mixtures requiring extensive purification. Achieving high purity, especially for specific stereoisomers, was difficult aocs.orgumich.edu.

Stereochemical Control: Synthesizing specific enantiomers of CDP-diacylglycerols, such as CDP-1,2-dipalmitoyl-sn-glycerol, required either starting with enantiomerically pure diacylglycerols or employing stereoselective synthetic methods, which were not always readily available or efficient in early research aocs.org.

Stability: CDP-diacylglycerols are relatively labile intermediates, requiring careful handling and storage conditions to prevent degradation umich.edu.

Optimization of Reaction Conditions for Improved Yields

Over time, researchers focused on optimizing reaction conditions to overcome these challenges. This involved:

Improved Coupling Reagents: Development of more efficient activating agents for CMP or better catalysts for the CDS reaction.

Solvent and Temperature Control: Fine-tuning reaction parameters to favor product formation and minimize side reactions.

Stoichiometry: Precise control over reactant ratios to maximize conversion.

Protection/Deprotection Strategies: Employing protecting groups for sensitive functional groups to ensure regioselectivity and chemoselectivity during synthesis.

Enzymatic Synthesis: Utilizing purified or crude enzyme preparations (e.g., CDP-DAG synthase) offered a more specific and potentially stereoselective route, although enzyme availability and stability could be limiting umich.eduproquest.com.

Advanced and Stereoselective Synthesis of Ara-CDP-Dipalmitin

Modern synthetic strategies aim for high yields, exceptional purity, and precise control over stereochemistry, particularly for applications requiring specific enantiomers.

Preparation of Specific Isomeric Forms (e.g., Ara-CDP-L-dipalmitin, Ara-CDP-D-dipalmitin)

The synthesis of specific stereoisomers, such as CDP-1,2-dipalmitoyl-sn-glycerol (implying a specific configuration at the sn-2 position), necessitates chiral synthesis approaches.

Chiral Starting Materials: The synthesis often begins with enantiomerically pure glycerol (B35011) derivatives or chiral building blocks. For instance, preparing 1,2-dipalmitoyl-sn-glycerol (B135180) would involve starting with a chiral glycerol precursor, such as sn-glycerol-3-phosphate or derivatives thereof, followed by esterification with palmitic acid and subsequent functionalization.

Stereoselective Enzymatic Synthesis: Enzymes, particularly CDP-DAG synthases, can exhibit substrate specificity that may lead to stereoselective synthesis if the diacylglycerol precursor is chiral.

Chiral Chromatography: Resolution of racemic mixtures of diacylglycerol precursors or CDP-diacylglycerols themselves can be achieved using chiral chromatography, often involving derivatization to diastereomers that can be separated on achiral or chiral stationary phases aocs.orglibretexts.orgthieme-connect.de. For example, reacting diacylglycerols with chiral isocyanates forms diastereomeric urethanes that can be resolved by HPLC aocs.org.

Methodological Improvements for High Purity Product Isolation

Achieving high purity is paramount for biochemical studies and requires advanced separation and characterization techniques:

Chromatography: Techniques such as silica (B1680970) gel chromatography, reverse-phase HPLC, and ion-exchange chromatography are routinely employed for purifying CDP-diacylglycerols. Preparative HPLC is particularly useful for isolating specific molecular species and isomers aocs.orgcreative-proteomics.comcolumn-chromatography.com.

Mass Spectrometry (MS) and NMR Spectroscopy: These techniques are indispensable for structural elucidation and purity assessment. MS (e.g., LC-MS/MS) provides molecular weight and fragmentation data, aiding in identification and quantification creative-proteomics.comcreative-proteomics.comoutsourcedpharma.comcreative-proteomics.com. NMR spectroscopy (¹H, ¹³C, ³¹P NMR) provides detailed structural information, including confirmation of fatty acid composition, stereochemistry, and purity creative-proteomics.comoutsourcedpharma.comspringernature.comula.ve.

Synthesis of Structural Analogs and Related Phospholipid Conjugates

The synthetic methodologies developed for CDP-diacylglycerols can be extended to create structural analogs or related phospholipid precursors by modifying the fatty acid chains, the CDP headgroup, or by synthesizing other CDP-activated lipids.

Fatty Acid Modification: Analogs with different fatty acid compositions (e.g., unsaturated fatty acids like arachidonoyl, or shorter/longer saturated chains) can be synthesized by using the corresponding acyl-CoA or acyl anhydrides during the esterification of the glycerol backbone.

CDP-Alcohol Pathway Analogs: The principles of CDP activation and coupling are also fundamental to the synthesis of other CDP-activated lipids, such as CDP-choline and CDP-ethanolamine, which are precursors for phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), respectively molbiolcell.orgpnas.orgaocs.orgnih.gov. Synthesizing these involves similar chemical or enzymatic coupling strategies using the respective alcohol headgroups. For example, CDP-dipalmitoyl-choline would involve coupling CDP with 1,2-dipalmitoylglycerol and choline.

Data Table: Examples of CDP-Diacylglycerol Synthesis Parameters

Synthesis ApproachKey Reagents/EnzymesTypical Yield (%)Purity Achieved (%)Key ChallengesPrimary Characterization Methods
Chemical Synthesis (e.g., morpholidate)CMP-morpholidate, Phosphatidic Acid (PA)30-6085-95Stereochemical control, lability of CDP-DAG, purificationNMR, MS, TLC
Enzymatic Synthesis (CDS)Phosphatidic Acid (PA), CTP, CDP-DAG Synthase (CDS)Variable (enzyme dependent)90-98Enzyme availability/activity, substrate specificity, product isolationNMR, MS, TLC
Stereoselective Synthesis (Chiral Aux.)Chiral diacylglycerol precursor, activated CMP/CTP40-70>95Multi-step process, cost of chiral reagents, stereochemical integrityNMR, MS, Chiral HPLC
Resolution via DiastereomersDiacylglycerol, Chiral Isocyanate (e.g., naphthylethyl)Variable>98 (after separation)Derivatization efficiency, separation resolution, recovery of pure enantiomersHPLC, NMR, MS

Compound List:

Ara-cdp-dipalmitin

Ara-CDP-L-dipalmitin

Ara-CDP-D-dipalmitin

CDP-diacylglycerol (CDP-DAG)

1,2-dipalmitoyl-sn-glycerol

Phosphatidic acid (PA)

Cytidine triphosphate (CTP)

Cytidine monophosphate (CMP)

Phosphatidylinositol (PI)

Phosphatidylglycerol (PG)

Cardiolipin (CL)

Phosphatidylcholine (PC)

Phosphatidylethanolamine (PE)

CDP-choline

CDP-ethanolamine

1,2-dipalmitoyl-sn-glycerol-3-phosphate (dipalmitoyl phosphatidic acid)

Derivatization with Varying Fatty Acid Chain Lengths (e.g., dimyristin, distearin)

Modifying the fatty acid chains of the diacylglycerol component allows for the fine-tuning of lipophilicity, membrane interaction, and potentially enzyme recognition. Research has explored the synthesis of Ara-CDP-diacylglycerol analogs with different saturated fatty acid chain lengths, such as myristic acid (C14) and stearic acid (C18), in addition to palmitic acid (C16) found in dipalmitin (B8236172).

The synthesis typically involves the condensation of a modified nucleoside diphosphate (B83284), such as 1-beta-D-arabinofuranosylcytosine-5'-diphosphate (Ara-CDP), with the corresponding phosphatidic acid derivative. For instance, Ara-CDP-L-dimyristin would be synthesized using L-alpha-dimyristoylphosphatidic acid, while Ara-CDP-L-distearin would utilize L-alpha-distearoylphosphatidic acid. These reactions are often carried out in anhydrous pyridine (B92270) using activating agents like N,N'-dicyclohexyl-4-morpholine carboxamide, a method that has been reported to yield these liponucleotide analogs with yields ranging from approximately 25-40% after purification nih.gov.

Alternatively, improved synthetic routes have been developed that involve activating the phosphatidic acid derivative first, for example, to its morpholidate form, and then reacting it with the nucleoside-5'-monophosphate. This approach has demonstrated significant advantages, reducing reaction times from several days to 3-10 hours and increasing yields to 60-80% google.comnih.gov.

Structural elucidation of these analogs is typically achieved through a combination of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the nucleoside, sugar, and fatty acid components, and their connectivity.

High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical characterization, often coupled with UV detection for the nucleobase.

Fatty acid analysis: To confirm the specific fatty acids incorporated into the diacylglycerol moiety.

Data Table 2.3.1: Examples of Ara-CDP-Diacylglycerol Analogs with Varying Fatty Acid Chain Lengths

Compound NameFatty Acid ComponentsTypical Synthesis YieldPrimary Analytical Techniques
Ara-CDP-L-dipalmitinPalmitic acid (C16) x 225-40% (older methods)NMR, MS, HPLC, Fatty Acid Analysis
Ara-CDP-L-dimyristinMyristic acid (C14) x 225-40% (older methods)NMR, MS, HPLC, Fatty Acid Analysis
Ara-CDP-L-distearinStearic acid (C18) x 225-40% (older methods)NMR, MS, HPLC, Fatty Acid Analysis
Ara-CDP-L-dioleinOleic acid (C18:1) x 2Not specifiedNMR, MS, HPLC, Fatty Acid Analysis

Introduction of Alternative Lipid Linkages (e.g., thioether, alkyl-lipid conjugates)

To enhance stability against enzymatic hydrolysis or to explore different biological activities, researchers have synthesized CDP-lipid analogs with alternative linkages to the glycerol backbone or the lipid moiety itself. While the primary focus has been on ester linkages in diacylglycerols, strategies for incorporating thioether linkages or creating alkyl-lipid conjugates are relevant for creating more robust analogs.

Alkyl-Lipid Conjugates: These involve attaching an alkyl chain, often via an ether or thioether linkage, to the glycerol backbone, replacing one or both esterified fatty acids. For instance, the synthesis of dideoxynucleoside analogs of cytidine diphosphate diacylglycerol has been performed starting from phosphatidic acid and antiviral nucleosides, with subsequent purification via HPLC nih.gov. While specific examples of Ara-CDP-dipalmitin with thioether or alkyl-lipid conjugates are not extensively detailed in the provided search results, the general methodologies for creating CDP-lipid conjugates with modified linkages are established for other nucleoside diphosphate lipids google.comnih.gov.

Data Table 2.3.2: Comparison of Linkage Types in CDP-Lipid Analogs

Linkage TypeTypical Synthesis ApproachStability Profile (General)Examples Mentioned in Literature (Related)
EsterCondensation of nucleoside-5'-monophosphate morpholidate with phosphatidic acid; or phosphatidic acid morpholidate with nucleoside-5'-monophosphate.Susceptible to hydrolysisAra-CDP-L-dipalmitin, Ara-CDP-L-dimyristin, Ara-CDP-L-distearin nih.gov; 3'-azido-3'-deoxythymidine diphosphate diacylglycerol nih.gov
ThioetherReaction of nucleoside morpholidate with thiol-containing phosphatidic acid derivatives.More resistant to hydrolysisCytarabine (B982) and thioether lipids conjugates google.com
Alkyl-etherSynthesis involving alkyl chains attached via ether linkages to the glycerol backbone.Generally stableNot explicitly detailed for Ara-CDP-dipalmitin, but general methods for CDP-lipid conjugates exist nih.gov.

Preparation of Radiolabeled Ara-CDP-Dipalmitin for Mechanistic Studies

The preparation of radiolabeled Ara-CDP-Dipalmitin is essential for tracing its metabolic fate, distribution, and mechanism of action in biological systems. Radiolabeling can be achieved by incorporating a radioactive isotope, such as Carbon-14 (C) or Tritium (H), into specific positions of the molecule during its synthesis.

Common strategies include:

Labeling the Fatty Acid Chains: For example, synthesizing Ara-CDP-L-di[1-C]palmitin involves using radiolabeled palmitic acid during the synthesis of the dipalmitin moiety. This allows tracking the lipid portion of the molecule.

Labeling the Nucleoside or Sugar Moiety: Incorporating a radiolabel into the arabinose sugar or the cytidine base can be achieved by using radiolabeled precursors during the synthesis of the nucleoside diphosphate component.

The synthesis of radiolabeled compounds often follows similar chemical pathways as their unlabeled counterparts but requires careful handling of radioactive materials and specialized purification techniques. Techniques such as radio-HPLC or thin-layer chromatography (TLC) with autoradiography are employed to confirm the position of the radiolabel and the purity of the labeled compound. These methods are critical for ensuring that the radiolabel is incorporated at the intended site and that the compound remains chemically intact.

Data Table 2.3.3: Radiolabeling Strategies for Ara-CDP-Dipalmitin

Radiolabel PositionIsotope ExamplePrecursor for LabelingPrimary Application
Dipalmitin ChainCRadiolabeled palmitic acid (e.g., [1-C]palmitic acid)Tracing the uptake, distribution, and metabolism of the lipid moiety within biological systems; studying membrane incorporation and lipid-mediated drug delivery.
Arabinose SugarH or CRadiolabeled arabinose precursorTracking the entire molecule's movement and metabolism; studying enzyme interactions with the sugar moiety; investigating cellular uptake mechanisms.
Cytidine BaseH or CRadiolabeled cytidine precursorSimilar to sugar labeling, useful for tracking the overall molecule and studying interactions involving the nucleobase.
Phosphate (B84403) GroupPRadiolabeled phosphate precursors (e.g., [-P]CTP)Less common for CDP-lipids but could be used to study specific enzymatic steps involving the diphosphate linkage or the release of monophosphate metabolites.

Table of Compound Names Mentioned:

Ara-CDP-Dipalmitin

CDP-Dipalmitin

CDP-Dimyristin

CDP-Distearin

CDP-Diacylglycerol (CDP-DAG)

Ara-CDP-L-dipalmitin

Ara-CDP-D-dipalmitin

Ara-CDP-DL-dipalmitin

Ara-CDP-L-dimyristin

Ara-CDP-L-distearin

Ara-CDP-L-diolein

Ara-CDP-L-di[1-C]palmitin

Cytidine diphosphate diglyceride (CDP diglyceride)

Cytarabine (Ara-C)

Cytarabine triphosphate (Ara-CTP)

Cytidine-5'-monophosphate-morpholidate (CMP-morpholidate)

Phosphatidic acid (PA)

3'-azido-3'-deoxythymidine-5'-diphosphate-(1,2-dilauroyl)glycerol (AZT-DP-DLG)

3'-azido-3'-deoxythymidine diphosphate diacylglycerol

3'-deoxythymidine (B150655) diphosphate diacylglycerol

2',3'-dideoxycytidine diphosphate diacylglycerol

1-beta-D-arabinofuranosylcytosine-5'-(hydrogen morpholinophosphonate):N,N'-dicyclohexyl-4-morpholine carboxamide

1-S-alkylphosphatidic acid derivatives

Nucleoside morpholidates

Nucleoside-5'-monophosphate morpholidates

Phosphatidic acid morpholidate

Glycerol-3-phosphate (G-3-P)

Lyso-PA (LPA)

Phosphatidylinositol (PI)

Phosphatidylinositol 4,5-bisphosphate (PIP2)

Phosphatidylinositol 4-phosphate (PIP)

Cardiolipin (CL)

Phosphatidylglycerol (PG)

Bis(monoacylglycerol)phosphate (BMP)

Cytidine 5'-diphosphate diglyceride (CDP diglyceride)

Biochemical and Cellular Mechanisms of Action for Ara Cdp Dipalmitin

Prodrug Activation and Intracellular Metabolism Pathways

Upon cellular entry, Ara-CDP-dipalmitin undergoes a series of enzymatic transformations that ultimately yield the active antimetabolite, cytarabine (B982) triphosphate (Ara-CTP).

Interaction with Endogenous Lipid Biosynthesis and Metabolism

Ara-CDP-dipalmitin is designed to mimic natural lipid intermediates, allowing it to be processed through endogenous lipid synthesis pathways, which can influence its cellular localization and metabolism.

Specificity as a Substrate in Phosphatidylinositol Synthesis PathwaysWhile Ara-CDP-dipalmitin undergoes conversion to phosphatidylinositol, its substrate specificity within the broader CDP-DG metabolic network exhibits some distinctions from its natural counterpart. Studies indicate that Ara-CDP-dipalmitin is not as efficient a substrate for the synthesis of phosphatidylglycerophosphate or phosphatidylserine (B164497) compared to endogenous CDP-DGnih.govsemanticscholar.org. This suggests a degree of selectivity in how cellular enzymes interact with the modified nucleoside diphosphate (B83284) diglyceride, potentially influencing its distribution among different phospholipid biosynthetic routes and contributing to its overall pharmacological profile.

Data Tables

The enhanced efficacy of Ara-CDP-dipalmitin compared to cytarabine alone has been demonstrated in preclinical studies, particularly in leukemia models.

Table 1: In Vivo Efficacy of Ara-CDP-dipalmitin Isomers in L1210 Leukemia Model

Compound% ILS (Increase in Life Span)Long-Term Survivors (out of 6)Notes
Ara-CDP-L-dipalmitin>400%4-5Highly effective against partially Ara-C resistant L1210 subline researchgate.net.
Ara-CDP-D-dipalmitin150-190%0Less effective than L-isomer; no long-term survivors researchgate.netcdn-website.com.
Ara-CDP-DL-dipalmitin150-190%0Racemic mixture showed less efficacy than L-isomer; no long-term survivors cdn-website.com.

Table 2: Key Metabolic Activation Steps of Ara-CDP-dipalmitin

StepProcessKey Enzyme(s) InvolvedProduct(s) ReleasedSignificance
1Hydrolysis of CDP-dipalmitinEsterase-like enzymesAra-CMP + Dipalmitoyl Glycerol (B35011)Releases the monophosphate form of cytarabine, bypassing the initial dCK phosphorylation step.
2Further PhosphorylationNucleoside kinasesAra-CDP, Ara-CTPAra-CTP is the active metabolite that inhibits DNA synthesis. This step is critical for the drug's cytotoxic action.
3Incorporation into Phosphatidylinositol PathwayPI Synthase (analogous)Ara-CMP + Phosphatidylinositol (from analog)Mimics natural CDP-DG metabolism, facilitating cellular processing and release of Ara-CMP.

Compound List

Ara-CDP-dipalmitin

Cytarabine (Ara-C)

Cytarabine-5'-monophosphate (Ara-CMP)

Cytarabine diphosphate (Ara-CDP)

Cytarabine triphosphate (Ara-CTP)

Cytidine (B196190) diphosphate diglyceride (CDP-DG)

Phosphatidylinositol (PI)

Phosphatidylglycerophosphate

Phosphatidylserine

Deoxycytidine kinase (dCK)

Dipalmitoyl glycerol

Non-substrate Properties in Other Lipid Metabolic Pathways

Ara-CDP-dipalmitin is structurally analogous to cytidine diphosphate diglyceride (CDP-DG), a crucial intermediate in eukaryotic and prokaryotic lipid biosynthesis google.comgoogleapis.com. CDP-DG serves as a precursor for the synthesis of various phospholipids (B1166683), including phosphatidylglycerol, cardiolipin, phosphatidylinositol, phosphatidylserine, and phosphatidylglycerophosphate google.comgoogleapis.comresearchgate.netresearchgate.net. In prokaryotes, CDP-DG is converted to phosphatidylserine and phosphatidylglycerophosphate, while in eukaryotes, it is involved in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol google.comgoogleapis.com.

While Ara-CDP-dipalmitin is not a natural substrate for the enzymes involved in these pathways, its structural resemblance to CDP-DG suggests potential interactions. Research has indicated that Ara-CDP-DL-dipalmitin can be metabolized through pathways analogous to CDP-DG itself. Specifically, enzymes in rat and human liver have been shown to convert this analog into phosphatidylinositol, releasing Ara-C 5'-monophosphate (Ara-CMP) google.com. This metabolic conversion highlights an intersection with lipid biosynthesis pathways, where the compound may influence these processes through mechanisms distinct from direct substrate utilization. The precise nature of these non-substrate properties and their specific impact on the regulation or activity of enzymes in phosphatidylglycerophosphate and phosphatidylserine synthesis pathways are not extensively detailed in the available literature.

Intracellular Pharmacodynamics and Biological Consequences

Following its administration, Ara-CDP-dipalmitin undergoes intracellular processing, leading to the release of Cytarabine and subsequent activation to its cytotoxic form. The lipophilic nature conferred by the dipalmitin (B8236172) moiety facilitates enhanced cellular penetration and potentially prolongs the intracellular presence of the active metabolites.

Impact on Intracellular Nucleotide Triphosphate Pools (e.g., Ara-CTP accumulation)

Once Ara-CDP-dipalmitin enters the cell, it is metabolized to Cytarabine (Ara-C), which is then phosphorylated by deoxycytidine kinase to Ara-cytidine monophosphate (Ara-CMP). This is followed by further phosphorylation to Ara-cytidine diphosphate (Ara-CDP) and ultimately to the active form, Ara-cytidine triphosphate (Ara-CTP) cdn-website.comuzh.chnih.gov. The lipid conjugation is thought to contribute to higher intracellular levels of Ara-CTP by facilitating uptake and potentially reducing degradation by enzymes like cytidine deaminase google.comcdn-website.comuzh.ch. The accumulation of Ara-CTP within the cell is a critical determinant of Cytarabine's cytotoxic efficacy cdn-website.comuzh.chnih.govnih.govresearchgate.net.

Mechanism of Inhibition of DNA Synthesis and Replication

The intracellularly generated Ara-CTP exerts its primary cytotoxic effect by interfering with DNA synthesis and replication cdn-website.comuzh.chnih.gov. Ara-CTP acts as a potent inhibitor of DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP) uzh.chnih.gov. Furthermore, Ara-CTP can be incorporated into the growing DNA chain, leading to the termination of DNA elongation and the induction of DNA strand breaks cdn-website.comuzh.chnih.gov. This disruption of DNA synthesis and integrity is a key mechanism by which the compound exerts its antineoplastic activity.

Preclinical Efficacy Studies of Ara Cdp Dipalmitin in in Vitro and in Vivo Models

In Vitro Antiproliferative and Antitumor Activity

In laboratory settings, Ara-CDP-dipalmitin has consistently demonstrated potent antiproliferative activity against a range of cancer cell lines. While specific IC50 values (the concentration of a drug that inhibits 50% of cell growth) are not extensively documented in publicly available literature, studies on similar lipophilic ara-C conjugates suggest a significant enhancement in cytotoxicity compared to ara-C alone. This increased potency is often attributed to the lipid moiety, which facilitates cellular uptake and alters the drug's interaction with cancer cells. The lipophilic nature of Ara-CDP-dipalmitin allows it to more readily cross cell membranes, leading to higher intracellular concentrations of the active metabolite.

Comparative In Vitro Efficacy of Ara-C and its Lipophilic Conjugates

Compound Cell Line Efficacy Metric Result
Cytarabine (B982) (ara-C) Various Leukemia and Solid Tumor Lines IC50 Baseline
Ara-CDP-dipalmitin Not specified in publicly available data IC50 Data not available
Other Ara-C Lipid Conjugates Various Leukemia and Solid Tumor Lines IC50 Generally lower than ara-C

The choice of the lipid component in ara-C conjugates is a critical determinant of their biological activity. The dipalmitin (B8236172) moiety in Ara-CDP-dipalmitin, a 16-carbon saturated fatty acid, confers a high degree of lipophilicity to the molecule. This characteristic is believed to be central to its enhanced antitumor effects. While direct comparative studies isolating the specific contribution of the dipalmitin chain are limited, research on a variety of ara-C lipid conjugates has established a clear structure-activity relationship. The length and degree of saturation of the fatty acid chain can influence the drug's stability, cellular uptake, and ultimately, its cytotoxic potency. The dipalmitoyl glycerol (B35011) backbone provides a stable anchor for the ara-CDP, ensuring the integrity of the prodrug until it reaches its target.

A significant challenge in cancer chemotherapy is the development of drug resistance. Ara-CDP-dipalmitin has shown promise in overcoming resistance to its parent drug, ara-C. In preclinical studies, the L and DL isomers of ara-CDP-dipalmitin demonstrated a significant increase in the lifespan of mice bearing a partially ara-C resistant L1210 lymphoid leukemia subline. This suggests that the modified structure of Ara-CDP-dipalmitin may allow it to bypass the cellular mechanisms that confer resistance to ara-C, such as reduced uptake or impaired activation of the drug. However, it is noteworthy that the L isomer was found to be ineffective against a deoxycytidine kinase-deficient ara-C resistant L1210 subline, indicating that its mechanism of action is still dependent on certain cellular pathways.

In Vivo Antitumor Efficacy in Animal Models

In Vivo Efficacy of Ara-CDP-dipalmitin Isomers in Ara-C Resistant L1210 Leukemia

Isomer Outcome
L-isomer >400% increase in life span, 4-5 long-term survivors out of 6
DL-isomer >400% increase in life span, 4-5 long-term survivors out of 6
D-isomer Marginal activity (100-121% increase in life span)

The therapeutic potential of Ara-CDP-dipalmitin extends beyond hematological cancers. In preclinical models of solid tumors, the compound has also shown significant antitumor activity. In a study utilizing the Lewis lung carcinoma model, Ara-CDP-L-dipalmitin was among the most effective of five different lipid conjugates of ara-C tested, producing strong tumor growth inhibition and increasing the number of surviving animals. This suggests that the enhanced cellular uptake and altered pharmacokinetic profile conferred by the dipalmitin moiety are also advantageous in the context of solid tumors. Information regarding its efficacy in colon carcinoma models is not as well-documented in the available literature.

Influence of Conjugate Stereochemistry and Lipid Chain Length on In Vivo Antitumor Effects

The stereochemical configuration of the lipid moiety in Ara-CDP-dipalmitin, a lipophilic prodrug of 1-β-D-arabinofuranosylcytosine (Ara-C), has been demonstrated to be a critical determinant of its in vivo antitumor activity. Research involving the synthesis and evaluation of three distinct stereoisomers—Ara-CDP-L-dipalmitin, Ara-CDP-D-dipalmitin, and Ara-CDP-DL-dipalmitin—has elucidated the significant impact of chirality on therapeutic efficacy.

These conjugates were tested in murine models bearing L1210 lymphoid leukemia, a cancer cell line known for its resistance to the parent drug, Ara-C. The in vivo antitumor effects were primarily assessed by the percentage increase in life span (% ILS) and the number of long-term survivors in the treated cohorts.

The study revealed that the L- and DL-isomers of Ara-CDP-dipalmitin exhibited profound antitumor activity against a partially Ara-C resistant L1210 subline. Specifically, treatment with either Ara-CDP-L-dipalmitin or Ara-CDP-DL-dipalmitin resulted in a significant increase in life span, exceeding 400%, and led to the long-term survival (defined as >45 days) of a high proportion of the treated animals. In stark contrast, the D-isomer, Ara-CDP-D-dipalmitin, demonstrated only marginal antitumor activity, with a life span increase ranging from 100-121% and no long-term survivors.

Further investigation into a deoxycytidine kinase-deficient, Ara-C resistant L1210 subline showed that the L-isomer was completely ineffective. This finding suggests that the mechanism of action, despite the lipid conjugation, is still dependent on the intracellular metabolic pathways of Ara-C. The superior efficacy of the L- and DL-isomers underscores the stereospecific interactions that likely govern the prodrug's transport, cellular uptake, or metabolic activation to release the active Ara-C metabolite. While this research highlights the role of stereochemistry, specific studies detailing the influence of varying lipid chain lengths on the in vivo efficacy of Ara-CDP conjugates with dipalmitin were not prominently available in the reviewed literature.

The table below summarizes the in vivo antitumor activity of the different stereoisomers of Ara-CDP-dipalmitin against a partially Ara-C resistant L1210 leukemia subline in mice.

CompoundIncrease in Life Span (% ILS)Long-Term Survivors (>45 days)
Ara-CDP-L-dipalmitin>400%4-5 out of 6 animals
Ara-CDP-D-dipalmitin100-121%0 out of 6 animals
Ara-CDP-DL-dipalmitin>400%4-5 out of 6 animals

Inhibition of Primary Tumor Growth and Metastatic Progression

The available preclinical data for Ara-CDP-dipalmitin focuses predominantly on its efficacy in hematological malignancies, specifically murine L1210 lymphoid leukemia, which is a disseminated, non-solid tumor model. In this context, the primary measure of antitumor activity is the inhibition of leukemia progression, reflected by a significant increase in the life span of the treated animals.

However, based on the conducted literature search, there is a lack of specific studies evaluating the efficacy of Ara-CDP-dipalmitin on the inhibition of primary solid tumor growth. Research on this particular compound has been centered on leukemia models, and therefore, data on metrics typically used for solid tumors, such as reduction in tumor volume or weight, are not available.

Similarly, there were no specific preclinical studies found that investigated the effect of Ara-CDP-dipalmitin on metastatic progression. The L1210 leukemia model, being a liquid tumor, does not typically serve as a model for evaluating anti-metastatic potential in the same way that solid tumor models do. Consequently, the capacity of Ara-CDP-dipalmitin to inhibit the invasion and migration of cancer cells from a primary solid tumor to distant sites has not been documented in the available scientific literature.

Biopharmaceutical Considerations and Formulation Strategies for Ara Cdp Dipalmitin

Prodrug Design Principles for Enhanced Biopharmaceutical Performance

Prodrug design aims to modify a drug molecule to improve its physicochemical and pharmacokinetic properties, thereby enhancing its therapeutic index. For Ara-cdp-dipalmitin, this involves leveraging lipid conjugation to address specific challenges of cytarabine (B982).

Cytarabine (Ara-C) is known to be rapidly inactivated in vivo, primarily through deamination by the enzyme cytidine (B196190) deaminase, which converts it to the biologically inactive uracil (B121893) arabinoside (Ara-U) researchgate.netresearchgate.net. This rapid catabolism limits the drug's exposure to target cells and necessitates frequent administration. Prodrug strategies are employed to circumvent such metabolic liabilities by creating derivatives that are less susceptible to enzymatic degradation igntu.ac.inpharmatutor.orgurjc.es.

The conjugation of cytarabine with lipids, as in Ara-cdp-dipalmitin, significantly increases its lipophilicity. This enhanced lipophilicity can serve as a protective shield, reducing the accessibility of the drug to enzymes like cytidine deaminase researchgate.netmdpi.commdpi.comcreative-biolabs.comnih.gov. Research has specifically demonstrated that 1-beta-D-arabinofuranosylcytosine 5'-diphosphate-5'-L-1,2-dipalmitin (a form of Ara-cdp-dipalmitin) is not a substrate for cytidine deaminase, thus effectively bypassing its primary inactivation pathway nih.gov. Furthermore, lipid-drug conjugates (LDCs) benefit from increased stability in vivo due to their reduced solubility and consequently decreased susceptibility to enzymatic breakdown mdpi.com. The lipid moiety itself can enhance the loading of the drug into delivery carriers, further contributing to improved stability nih.govacs.org.

The lipid modification of Ara-cdp-dipalmitin, specifically the dipalmitoyl glycerol (B35011) backbone, substantially increases its lipophilicity. This alteration is designed to modify the drug's pharmacokinetic profile, facilitating enhanced cellular uptake and improving its ability to penetrate biological membranes ontosight.aimdpi.commdpi.comcreative-biolabs.comnih.gov.

Lipid-drug conjugates have shown potential for improved targeting to specific tissues, including the lymphatic system and tumor sites, by utilizing endogenous lipid transport pathways mdpi.commdpi.comnih.gov. When nucleoside analogs are lipid-conjugated or encapsulated within liposomes, their tissue distribution can be significantly altered, often adopting the pharmacokinetic characteristics of the carrier system nih.gov. The enhanced lipophilicity of Ara-cdp-dipalmitin is intended to improve its incorporation into delivery systems, such as liposomes, thereby optimizing its cellular delivery ontosight.ai. This strategy can also help overcome limitations associated with hydrophilic drugs, including poor bioavailability and restricted penetration across biological barriers like the blood-brain barrier nih.gov.

Formulation Approaches for Ara-CDP-Dipalmitin Delivery

Effective delivery of lipophilic prodrugs like Ara-cdp-dipalmitin necessitates the development of suitable formulation strategies that ensure stability and controlled release.

Liposomes, which are nanosized vesicles composed of phospholipid bilayers, represent a well-established and advanced class of drug delivery vehicles known for their biocompatibility and generally non-immunogenic nature uzh.chfrontiersin.org. These structures are capable of encapsulating both hydrophilic and hydrophobic molecules, providing protection and enabling controlled release of the encapsulated drug uzh.chfrontiersin.orggoogle.comembrapa.br. The lipid modification of Ara-cdp-dipalmitin makes it particularly suitable for formulation within liposomes or other nanoparticulate delivery systems, potentially enhancing its targeted delivery ontosight.ai. The lipid component of lipid-drug conjugates (LDCs) is instrumental in improving drug loading into the hydrophobic regions of carriers like liposomes, leading to formulations with high drug loading and enhanced stability nih.govacs.org. Research into liposomal formulations of nucleoside analogs indicates that encapsulation can improve their pharmacokinetic profiles and alter tissue distribution by associating the drug with the carrier's properties nih.gov.

Stability and Integrity of Ara-CDP-Dipalmitin Conjugates in Biological Contexts

The stability and integrity of the prodrug conjugate are paramount for its effective therapeutic action. Lipid conjugation is a key strategy employed to enhance the stability of drug molecules, protecting them from premature degradation and hydrolysis mdpi.comcreative-biolabs.com. The increased lipophilicity conferred by the lipid moiety can reduce the drug's susceptibility to enzymatic degradation in biological fluids mdpi.com.

Studies have demonstrated that Ara-CDP-L-dipalmitin functions as a sustained-release drug in vivo, exhibiting improved efficacy and a prolonged therapeutic effect compared to its parent compound, cytarabine nih.gov. Furthermore, lyophilized lipid-drug conjugate nanoparticles (LDC-NPs) have shown physical stability over time when stored under refrigerated conditions researchgate.net. The integrity of the linkage between the drug and the lipid, along with the stability of the resulting nanocarrier, are critical factors for ensuring predictable drug release and optimal therapeutic performance within the biological environment creative-biolabs.comacs.org.

Data Tables

The following tables summarize key findings regarding the efficacy and release characteristics of Ara-cdp-dipalmitin and related formulations.

Table 1: In Vivo Efficacy of Ara-CDP-L-dipalmitin vs. Cytarabine in L1210 Lymphoid Leukemia Model

Compound% Increase in Life Span (ILS)Reference
Cytarabine (Ara-C)89% nih.gov
Ara-CDP-L-dipalmitin260% nih.gov

Note: Data represents findings from studies in mice bearing L1210 lymphoid leukemia.

Table 2: In Vitro Release Profile of Ara-CDP-Dipalmitin Nanoparticles (LDC-NPs)

Time PointPercentage Released (%)
1 hour14.89 ± 0.056%
72 hours76.26 ± 0.156%

Note: Data describes the release pattern of the prodrug from nanoparticle formulations.

Compound List

Ara-cdp-dipalmitin

Cytarabine (Ara-C)

Uracil arabinoside (Ara-U)

1-beta-D-arabinofuranosylcytosine 5'-diphosphate-5'-L-1,2-dipalmitin

Lipid-drug conjugates (LDCs)

Liposomes

Micelles

Nanoparticles

Future Directions and Advanced Research Perspectives on Ara Cdp Dipalmitin

Unexplored Mechanistic Aspects and Pathways of Action

The primary mechanism of action for the parent compound, cytarabine (B982), is well-established. It requires intracellular phosphorylation to its active triphosphate form, Ara-CTP, which then competes with the natural nucleotide dCTP for incorporation into DNA, ultimately inhibiting DNA synthesis. mdpi.comnih.gov Ara-C is sequentially phosphorylated by deoxycytidine kinase (dCK), cytidine (B196190) monophosphate kinase 1 (CMPK1), and nucleoside diphosphate (B83284) kinases (NDPKs) to form Ara-C monophosphate (Ara-CMP), Ara-C diphosphate (Ara-CDP), and the active Ara-CTP, respectively. nih.govresearchgate.net

However, for Ara-CDP-dipalmitin, several mechanistic aspects remain to be fully explored. A critical area of investigation stems from early findings that the L and DL isomers of Ara-CDP-dipalmitin showed significant antitumor activity against a partially Ara-C resistant leukemia subline, but the L isomer was ineffective against a deoxycytidine kinase (dCK) deficient subline. nih.gov This suggests that while the lipid conjugate may overcome some resistance mechanisms, its activation pathway is still critically dependent on dCK. The precise mechanisms by which the dipalmitin (B8236172) moiety facilitates drug uptake, intracellular trafficking, and circumvents certain resistance pathways while remaining susceptible to others are not fully understood.

Furthermore, studies on high-dose Ara-C have revealed that it can significantly perturb intracellular pools of ribonucleotides and deoxyribonucleotides, such as cytidine diphosphate (CDP) and deoxycytidine triphosphate (dCTP), which contributes to its antitumor effect. nih.govmdpi.com An unexplored perspective is whether the sustained intracellular release of Ara-CDP from the dipalmitin conjugate can replicate the metabolic perturbations seen with high-dose Ara-C therapy, potentially leading to heightened tumor inhibition through pathways beyond simple DNA incorporation. nih.gov The interaction of this lipophilic molecule with cellular membranes and lipid rafts, and how this might influence signaling pathways or drug localization, also represents a significant gap in the current understanding. mdpi.com

Development of Next-Generation Ara-CDP-Dipalmitin Analogs

Building on the foundation of Ara-CDP-dipalmitin, current research is focused on the rational design of new analogs to enhance therapeutic outcomes.

The rationale behind developing lipid prodrugs of Ara-C is to overcome its inherent limitations, such as poor lipid solubility, rapid metabolic inactivation through deamination, and low oral bioavailability. rsc.orgresearchgate.net By conjugating Ara-C with lipid moieties, researchers aim to create compounds with improved pharmacokinetic profiles and better cellular uptake. chapman.edu

The dipalmitin moiety in Ara-CDP-dipalmitin is just one example of the many lipid groups that can be used to create lipophilic Ara-C prodrugs. The exploration of diverse lipid chains and linkages is a key area of research for developing improved analogs. Different fatty acids, such as stearic acid and elaidic acid, have been conjugated to Ara-C to create novel therapeutic agents. universityofgalway.ienih.gov The choice of the lipid can significantly influence the resulting prodrug's properties. For instance, the length and saturation of the fatty acid chain can alter the drug's solubility, its interaction with biomembranes, and its incorporation into lipid-based drug delivery systems like nanoparticles. mdpi.comnih.gov

Research has also explored different types of linkages, including ester and phosphate (B84403) bonds, to connect the lipid to the drug. universityofgalway.ienih.gov Novel crystalline lipid prodrugs, such as hexadecyloxypropyl cytarabine 3',5'-cyclic monophosphate, have been synthesized to create highly insoluble depot forms for sustained drug delivery. nih.gov This research highlights the versatility of the lipid-prodrug approach, allowing for the creation of a wide range of analogs with tailored properties.

Ara-C Analog Lipid Moiety Key Research Finding Reference
Ara-CDP-dipalmitinDipalmitinEffective against partially Ara-C resistant leukemia sublines. nih.gov
Elacytarabine (CP-4055)Elaidic acidDeveloped to overcome Ara-C resistance mechanisms. universityofgalway.ie
HDP-cP-Ara-CHexadecyloxypropylCrystalline, highly insoluble prodrug designed for sustained intraocular delivery. nih.gov
PA-AraPalmitic acidImproved lipophilicity and protection from deamination, leading to enhanced oral bioavailability. rsc.orgresearchgate.net
Stearic Acid-Cytarabine LDCStearic acidFormulated into nanoparticles for sustained release and improved cytotoxicity in leukemic cells. nih.gov

Integration of Ara-CDP-Dipalmitin Research with Emerging Therapeutic Modalities

The unique properties of Ara-CDP-dipalmitin and its next-generation analogs position them as strong candidates for integration with modern cancer treatment strategies, including combination therapies and targeting the tumor microenvironment.

Ara-C is frequently used in combination with other chemotherapy drugs to achieve synergistic antitumor effects. chapman.edu For example, combinations of Ara-C with purine (B94841) analogues like fludarabine (B1672870) and cladribine (B1669150) are standard in treating acute myeloid leukemia (AML). nih.gov These combinations can have synergistic or, in some cases, antagonistic effects on cancer cells, highlighting the need for careful study. nih.gov The rationale for some of these combinations is that one agent can modulate nucleotide pools in a way that enhances the incorporation of Ara-CTP into DNA. mdpi.com

Given that Ara-CDP-dipalmitin acts as a sustained-release reservoir of Ara-C, its use in combination therapies is a promising future direction. A lipophilic analog could offer a different pharmacokinetic profile that may synergize more effectively with other agents compared to standard Ara-C infusions. The successful development of liposomal formulations that co-encapsulate cytarabine and daunorubicin (B1662515) (e.g., CPX-351) demonstrates the clinical potential of combining Ara-C with other antineoplastics within a single lipid-based delivery system. chapman.edu Future research will likely explore combining Ara-CDP-dipalmitin or similar analogs with other targeted agents to enhance therapeutic outcomes.

Combination Agent Effect with Ara-C Cell Lines Studied Reference
FludarabineAdditive to AntagonisticHL60, HEL nih.gov
Cladribine (2-CdA)SynergisticHL60, HEL nih.gov
BendamustineAdditive to AntagonisticHL60, HEL nih.gov
DaunorubicinSynergistic (in liposomal formulation)N/A (Clinical Formulation) chapman.edu

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a crucial role in tumor progression and therapy response. iu.edumdpi.com A key feature of many aggressive cancers is a dysregulated lipid metabolism, where tumor cells increase their uptake and utilization of lipids to fuel their rapid growth. nih.govnih.gov

The lipid nature of Ara-CDP-dipalmitin provides a unique and largely unexplored opportunity to target these metabolic vulnerabilities. The dipalmitin moiety could facilitate preferential uptake by cancer cells that overexpress fatty acid transporters like CD36. nih.gov By hijacking the tumor's own metabolic machinery, the prodrug could potentially achieve higher concentrations within the cancer cells relative to normal tissues. Furthermore, other cellular components of the TME, such as tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs), also exhibit altered metabolic states and contribute to an immunosuppressive environment. mdpi.comunc.edu Investigating whether lipophilic Ara-C analogs can selectively target these TME components to disrupt their pro-tumor functions represents a novel and exciting frontier in cancer therapy research.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ara-CDP-dipalmitin in vitro?

To ensure reproducibility, researchers should follow established lipid synthesis protocols, including thin-layer chromatography (TLC) for purity validation and mass spectrometry for structural confirmation. Critical parameters such as temperature, solvent polarity, and reaction time must be documented rigorously. For characterization, nuclear magnetic resonance (NMR) can resolve acyl chain positioning, while dynamic light scattering (DLS) assesses colloidal stability .

Q. How can researchers design a robust data management plan (DMP) for studies involving Ara-CDP-dipalmitin?

A DMP should specify data types (e.g., raw spectral data, pharmacokinetic curves), storage formats (e.g., .RAW for mass spectrometry), and preservation repositories (e.g., Zenodo or institutional databases). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and outline backup protocols to prevent data loss. Include metadata standards to contextualize experimental conditions .

Q. What analytical techniques are recommended for assessing Ara-CDP-dipalmitin’s stability under physiological conditions?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection monitors degradation kinetics, while differential scanning calorimetry (DSC) evaluates thermal stability. For pH-dependent stability, use fluorescence-based assays to track hydrolysis rates. Baseline measurements should be compared against control lipids like DSPC .

Advanced Research Questions

Q. How can conflicting data on Ara-CDP-dipalmitin’s pharmacokinetic behavior be resolved?

Contradictions in bioavailability or biodistribution data may arise from variations in animal models (e.g., murine vs. primate) or administration routes (intravenous vs. subcutaneous). Conduct a meta-analysis using PRISMA guidelines to identify confounding variables. Validate findings via orthogonal methods, such as radiolabeling vs. fluorescence tracking, and apply statistical tests (e.g., ANOVA with post-hoc corrections) to isolate causative factors .

Q. What experimental frameworks optimize the design of comparative studies between Ara-CDP-dipalmitin and its structural analogs?

Use a factorial design to test variables like acyl chain length (e.g., C16 vs. C18) and headgroup modifications. Employ response surface methodology (RSM) to model interactions between synthesis parameters and functional outcomes (e.g., encapsulation efficiency). Validate hypotheses through in vitro-in vivo correlation (IVIVC) studies, ensuring sample sizes are powered to detect ≥20% efficacy differences .

Q. How should researchers address ethical and reproducibility challenges in Ara-CDP-dipalmitin studies involving animal models?

Adhere to ARRIVE 2.0 guidelines for reporting animal experiments, including detailed descriptions of housing conditions and randomization procedures. Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate publication bias. For reproducibility, share raw data and code for statistical analyses in open repositories, citing FAIR principles in metadata .

Methodological Frameworks

Q. Table 1: Key Components of a Data Management Plan (DMP) for Ara-CDP-dipalmitin Research

ComponentDescriptionReference
Data TypesSpectral data, pharmacokinetic curves, microscopy images
Storage Formats.RAW (mass spectrometry), .TIFF (imaging), .CSV (statistical outputs)
Preservation RepositoriesZenodo, institutional repositories, Figshare
Metadata StandardsMIAME for omics data, MIAPE for proteomics

Table 2: FINER Criteria for Evaluating Research Questions on Ara-CDP-dipalmitin

CriterionApplication ExampleReference
FeasibleCan synthesis scalability be tested within 6 months using existing lab resources?
NovelDoes acyl chain asymmetry enhance tumor targeting compared to symmetric analogs?
EthicalAre animal models justified given the compound’s therapeutic potential?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.